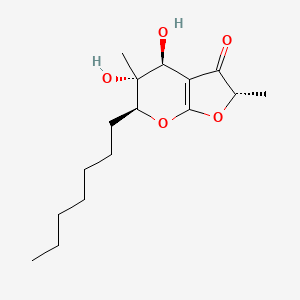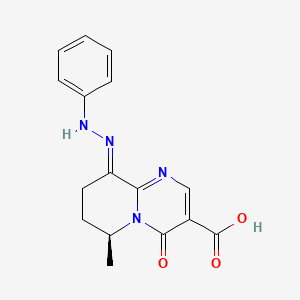
Chinoin 1045
Overview
Description
Preparation Methods
Chinoin 1045 can be synthesized through several routes:
Condensation Reaction: One method involves the condensation of 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylic acid with phenylhydrazine using N,N-dimethylaniline in dimethyl sulfoxide.
Hydrolysis: The coupling product can be hydrolyzed with sodium hydroxide in water to yield the desired compound.
Chemical Reactions Analysis
Chinoin 1045 undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to various reduced forms.
Substitution: Substitution reactions, especially with halogens or other functional groups, can yield a range of derivatives.
Common reagents used in these reactions include phenylhydrazine, phenyldiazonium chloride, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chinoin 1045 has several scientific research applications:
Chemistry: It is used in the synthesis of various derivatives for studying chemical properties and reactions.
Medicine: Its potential as an antiallergic agent makes it a candidate for developing new therapeutic drugs.
Mechanism of Action
Chinoin 1045 exerts its effects by inhibiting the release of allergic mediators from mast cells. It decreases histamine release in sensitized rat mast cells, showing a marked inhibition of anaphylactic reactions . The molecular targets and pathways involved include the stabilization of mast cells and inhibition of histamine release, similar to the action of sodium cromoglycate .
Comparison with Similar Compounds
Chinoin 1045 is similar to other antiallergic compounds like sodium cromoglycate. it is more potent in inhibiting allergic reactions in various anaphylaxis models . Similar compounds include:
Sodium Cromoglycate: Used as a reference compound in studies, it has a similar mechanism of action but is less potent.
Ketotifen: Another antiallergic compound with a different chemical structure but similar therapeutic effects.
Lodoxamide: Used in the treatment of allergic conditions, it shares some pharmacological properties with this compound.
This compound’s uniqueness lies in its higher potency and effectiveness in inhibiting allergic reactions compared to these similar compounds .
Properties
IUPAC Name |
(6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13+/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKGTEVPPLLXID-AUXBAGKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC/C(=N\NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70999-42-7 | |
| Record name | Ucb L140 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070999427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
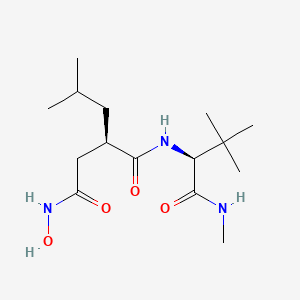

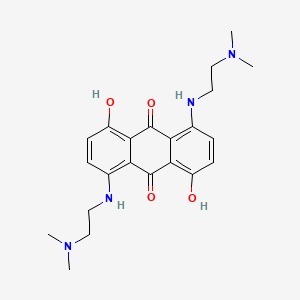
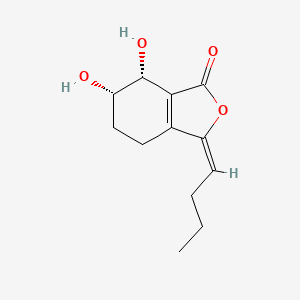

![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)
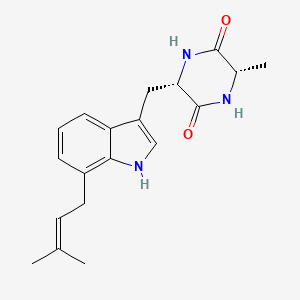
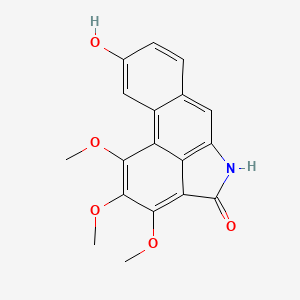
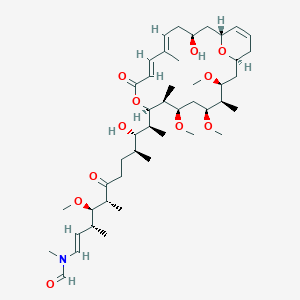
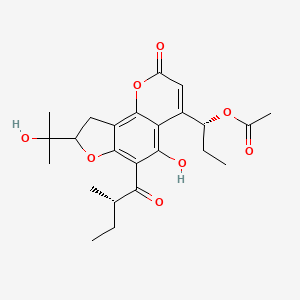
![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol](/img/structure/B1243713.png)
